molecular formula C21H15ClN4O2 B11682602 3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide

3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11682602
M. Wt: 390.8 g/mol
InChI Key: QTHCVJHIGYANMJ-FSJBWODESA-N
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Description

3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a pyrazole ring, a chlorophenyl group, and a naphthyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorophenyl halide reacts with the pyrazole intermediate.

    Condensation with 2-Hydroxy-1-Naphthaldehyde: The final step involves the condensation of the pyrazole derivative with 2-hydroxy-1-naphthaldehyde under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthyl moiety can be oxidized to form quinone derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may inhibit specific signaling pathways involved in inflammation and cancer progression by binding to key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
  • 3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-3-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide

Uniqueness

3-(4-Chlorophenyl)-N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide is unique due to the specific positioning of the hydroxy group on the naphthyl moiety, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H15ClN4O2/c22-15-8-5-14(6-9-15)18-11-19(25-24-18)21(28)26-23-12-17-16-4-2-1-3-13(16)7-10-20(17)27/h1-12,27H,(H,24,25)(H,26,28)/b23-12+

InChI Key

QTHCVJHIGYANMJ-FSJBWODESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=NN3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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